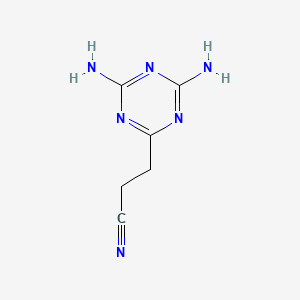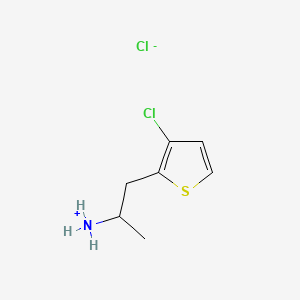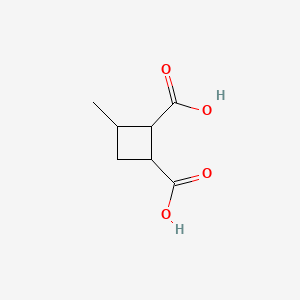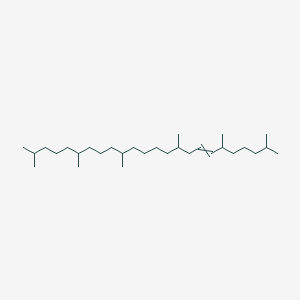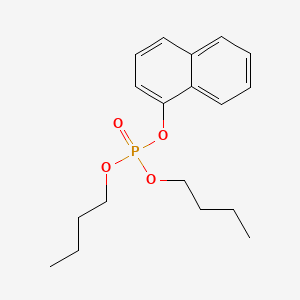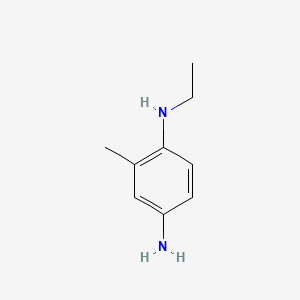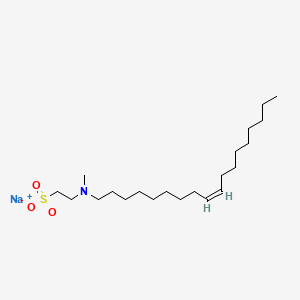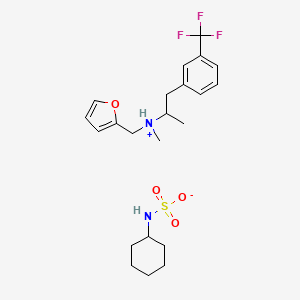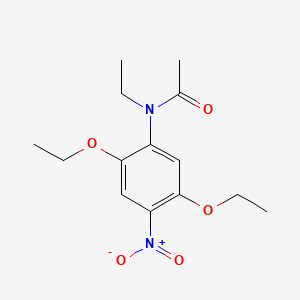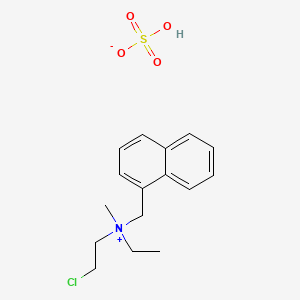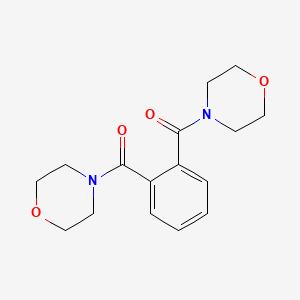
Benzene-1,2-diylbis(morpholin-4-ylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2-diylbis(morpholin-4-ylmethanone) is a chemical compound with the molecular formula C16H20N2O4 It is characterized by the presence of two morpholine rings attached to a benzene ring via methanone linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-diylbis(morpholin-4-ylmethanone) typically involves the reaction of 1,2-diaminobenzene with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of Benzene-1,2-diylbis(morpholin-4-ylmethanone) may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-1,2-diylbis(morpholin-4-ylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,2-diylbis(morpholin-4-ylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene-1,2-diylbis(morpholin-4-ylmethanone) exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2-diylbis(ethanone): Similar structure but with ethanone linkages instead of morpholine rings.
Benzene-1,2-diylbis(piperidin-4-ylmethanone): Contains piperidine rings instead of morpholine rings.
Uniqueness: Benzene-1,2-diylbis(morpholin-4-ylmethanone) is unique due to the presence of morpholine rings, which impart specific chemical and biological properties that are not observed in similar compounds with different ring structures.
Eigenschaften
CAS-Nummer |
6425-65-6 |
|---|---|
Molekularformel |
C16H20N2O4 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
[2-(morpholine-4-carbonyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H20N2O4/c19-15(17-5-9-21-10-6-17)13-3-1-2-4-14(13)16(20)18-7-11-22-12-8-18/h1-4H,5-12H2 |
InChI-Schlüssel |
ALUQMBZPJUOGAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
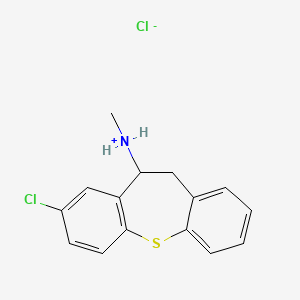
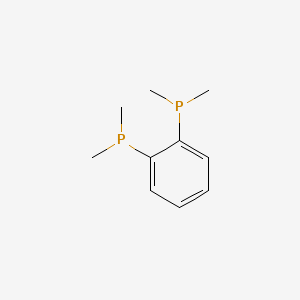
![Sarhamnolosid [German]](/img/structure/B13769271.png)
